2-(METHYLSULFANYL)-3-PHENETHYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
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Overview
Description
2-(METHYLSULFANYL)-3-PHENETHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a heterocyclic compound that belongs to the class of thienopyrimidinones. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-(METHYLSULFANYL)-3-PHENETHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One efficient method involves the reaction of methyl 2-aminothiophene-3-carboxylate with urea, followed by chlorination and subsequent substitution with phenethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of palladium-catalyzed carbonylation reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce specific functional groups.
Common reagents and conditions used in these reactions include POCl3 for chlorination, DMF as a solvent, and palladium catalysts for carbonylation . Major products formed from these reactions include various substituted thienopyrimidinones with potential biological activities .
Scientific Research Applications
2-(METHYLSULFANYL)-3-PHENETHYL-5,6,7,8-TETRAHYDRO1
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting key enzymes involved in bacterial metabolism . The exact molecular pathways and targets may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other thienopyrimidinones, such as:
Thieno[3,2-d]pyrimidin-4-amines: Known for their antimicrobial activity against Mycobacterium tuberculosis.
Thieno[2,3-d]pyrimidine-4-carboxylic acids: Exhibiting various pharmacological activities, including anticancer and anti-inflammatory properties.
What sets 2-(METHYLSULFANYL)-3-PHENETHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE apart is its unique combination of a methylsulfanyl group and a phenethyl substituent, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-methylsulfanyl-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-23-19-20-17-16(14-9-5-6-10-15(14)24-17)18(22)21(19)12-11-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNMHGBGUPMQLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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